tert-Butyl 4-(2-amino-4-bromo-3-methylphenyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-(2-amino-4-bromo-3-methylphenyl)piperazine-1-carboxylate: is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl ester group and a piperazine ring substituted with an amino, bromo, and methyl group. It is commonly used as an intermediate in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2-amino-4-bromo-3-methylphenyl)piperazine-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with piperazine as the starting material.
Substitution Reaction: Piperazine is reacted with 2-chloro-4-bromo-3-methylphenylamine to form 4-(2-amino-4-bromo-3-methylphenyl)piperazine.
Protection: The amino group is protected using tert-butyl chloroformate (Boc2O) to yield this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromo group.
Oxidation and Reduction: The amino group can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The piperazine ring can participate in coupling reactions with various electrophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) and potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products:
Substitution Products: Formation of azide or other substituted derivatives.
Oxidation Products: Formation of nitro or hydroxyl derivatives.
Reduction Products: Formation of amine derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new pharmaceuticals and agrochemicals.
Biology:
- Studied for its potential biological activities, including antimicrobial and anticancer properties .
Medicine:
- Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-amino-4-bromo-3-methylphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The amino and bromo groups allow it to bind to enzymes or receptors, modulating their activity. The piperazine ring provides structural flexibility, enabling the compound to fit into various binding sites. This compound can influence biological pathways by inhibiting or activating specific enzymes or receptors .
Comparison with Similar Compounds
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- 1-Boc-piperazine
Comparison:
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate and tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate are similar in structure but differ in the substituents on the piperazine ring .
- 1-Boc-piperazine is another related compound with a tert-butyl ester group but lacks the amino, bromo, and methyl substituents .
Uniqueness:
- The presence of the amino, bromo, and methyl groups in tert-butyl 4-(2-amino-4-bromo-3-methylphenyl)piperazine-1-carboxylate makes it unique and provides specific reactivity and biological activity that are not observed in the similar compounds.
Properties
Molecular Formula |
C16H24BrN3O2 |
---|---|
Molecular Weight |
370.28 g/mol |
IUPAC Name |
tert-butyl 4-(2-amino-4-bromo-3-methylphenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C16H24BrN3O2/c1-11-12(17)5-6-13(14(11)18)19-7-9-20(10-8-19)15(21)22-16(2,3)4/h5-6H,7-10,18H2,1-4H3 |
InChI Key |
QOPRZFIVSIOUSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1N)N2CCN(CC2)C(=O)OC(C)(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.